molecular formula C4H7N5 B090907 4,5,6-Triaminopyrimidine CAS No. 118-70-7

4,5,6-Triaminopyrimidine

Cat. No. B090907
CAS RN: 118-70-7
M. Wt: 125.13 g/mol
InChI Key: MPNBXFXEMHPGTK-UHFFFAOYSA-N
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Description

4,5,6-Triaminopyrimidine (TAP) is an organic compound that has been studied extensively in scientific research due to its potential applications in the field of biochemistry and physiology. TAP is a heterocyclic aromatic compound, which means that it contains a ring of atoms with alternating single and double bonds. It is also an aminopyrimidine, which means that it contains an amine group attached to a pyrimidine ring. TAP is a very versatile compound, and its properties have been used in a variety of scientific research applications.

Safety and Hazards

When handling 4,5,6-Triaminopyrimidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

While specific future directions for 4,5,6-Triaminopyrimidine are not mentioned in the retrieved sources, its use as an intermediate in synthetic chemistry suggests potential applications in the development of new chemical compounds .

properties

IUPAC Name

pyrimidine-4,5,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c5-2-3(6)8-1-9-4(2)7/h1H,5H2,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNBXFXEMHPGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

49721-45-1 (sulfate 1:1), 6640-23-9 (sulfate 1:1 monohydrate), 68738-86-3 (sulfate)
Record name 4,5,6-Triaminopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10151996
Record name 4,5,6-Triaminopyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118-70-7
Record name 4,5,6-Pyrimidinetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,5,6-Triaminopyrimidine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 118-70-7
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Record name 4,5,6-Triaminopyrimidine
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Record name Pyrimidine-4,5,6-triyltriamine
Source European Chemicals Agency (ECHA)
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Record name 4,5,6-TRIAMINOPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the provided research papers focus heavily on the synthetic utility of 4,5,6-Triaminopyrimidine as a precursor to various heterocyclic compounds, they don't delve into its specific biological targets or downstream effects. More research is needed to elucidate its biological activity profile.

A: * Molecular Formula: C4H7N5 * Molecular Weight: 125.14 g/mol* Spectroscopic Data: The papers discuss characterization using various spectroscopic techniques, including UV-Visible, FTIR, 1H-NMR, 13C-NMR, and HSQC spectroscopy [, , , , , , ]. These techniques provide information about the compound's functional groups, bonding patterns, and overall structure.

ANone: The research papers primarily focus on the compound's reactivity and use in synthetic transformations. Information on its stability under various conditions, compatibility with different materials, or specific applications beyond synthesis is limited in the provided context.

ANone: The provided research does not highlight any catalytic properties of this compound. Its primary role in these studies is as a building block for synthesizing other compounds, such as purines, pyrimidodiazepines, and triazolopyrimidines.

A: While some papers mention structure analysis using NMR [, , ], they don't delve into computational modeling studies like simulations or QSAR models. Further research employing these techniques could provide valuable insights into its reactivity, potential biological targets, and physicochemical properties.

ANone: Information regarding the stability of this compound under various storage conditions or formulation strategies to enhance its stability, solubility, or bioavailability is not extensively discussed in the provided research.

ANone: The provided research primarily focuses on synthetic aspects and does not address SHE regulations related to this compound. Consulting relevant safety data sheets and regulatory guidelines is crucial for handling and using this compound.

ANone: The research papers do not provide data on the absorption, distribution, metabolism, excretion (ADME), or in vivo activity and efficacy of this compound. Further investigations are needed to establish its PK/PD profile.

A: Some studies have investigated the biological activity of derivatives synthesized from this compound. For example, one paper examined the antitumor and antiviral activities of triazolopyrimidines [] synthesized from this compound, while another explored the anticancer, anti-inflammatory, and analgesic properties of various heterocyclic compounds derived from this compound []. These studies suggest the potential of this compound derivatives as lead compounds for drug development.

ANone: The provided research papers do not delve into resistance mechanisms or cross-resistance related to this compound or its derivatives. More research is needed in this area.

ANone: The research primarily focuses on synthetic aspects and does not extensively discuss the toxicology or long-term safety profile of this compound. Standard safety protocols and toxicological studies are essential for handling and evaluating the compound's safety.

ANone: The provided research papers primarily focus on the synthesis and characterization of this compound and its use in preparing various heterocyclic compounds. As a result, they do not provide detailed information on these specific aspects.

A: The studies illustrate the involvement of this compound in different research areas, including organic synthesis, medicinal chemistry, and materials science. For instance, one study explored the use of this compound in developing metal complexes with potential applications in materials science []. This signifies the compound's ability to bridge different disciplines and foster cross-disciplinary research collaborations.

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